![molecular formula C16H14F3NO B5786704 3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5786704.png)
3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide
Overview
Description
3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide, also known as Fipronil, is a broad-spectrum insecticide that is widely used in agriculture and veterinary medicine. Fipronil is a member of the phenylpyrazole family of insecticides and has a unique mode of action that targets the central nervous system of insects.
Scientific Research Applications
Metabolism and Pharmacokinetics
3-Phenyl-N-[3-(trifluoromethyl)phenyl]propanamide, as part of the flutamide family, plays a significant role in drug metabolism and pharmacokinetics. Research by Goda et al. (2006) found that flutamide and its metabolites, including 2-hydroxyflutamide (OH-flutamide) and 4-nitro-3-(trifluoromethyl)phenylamine (FLU-1), are processed in the liver. The study also identified a new metabolite, N-[4-nitro-3-(trifluoromethyl)phenyl]hydroxylamine (FLU-1-N-OH), during this process. This insight is crucial for understanding the drug's metabolic pathways and potential implications on liver function.
In another study, Wu et al. (2006) examined the pharmacokinetics and metabolism of a selective androgen receptor modulator (SARM) related to this compound in rats. They found that the SARM had low clearance, moderate distribution, and was extensively metabolized, highlighting the importance of these properties in preclinical drug development.
Quantum Chemical Studies
Quantum chemical studies, as conducted by Otuokere and Amaku (2015), provide insights into the molecular properties of related compounds like bicalutamide. Their research used Arguslab software to evaluate steric energy, visualize excited state properties, and calculate the heat of formation and self-consistent field (SCF) energy. These studies are crucial for understanding how these compounds interact at the molecular level, particularly in blocking androgen receptors.
Radiochemistry and Imaging
Research on propanamide derivatives, including those related to 3-Phenyl-N-[3-(trifluoromethyl)phenyl]propanamide, extends to the field of radiochemistry and imaging. Gao et al. (2011) developed new carbon-11-labeled propanamide derivatives as radioligands for prostate cancer imaging using positron emission tomography (PET). This application is pivotal in advancing molecular imaging techniques for cancer diagnosis and treatment planning.
Photochemistry
The photochemistry of flutamide, a closely related compound, has been explored by Udagawa et al. (2011). Their research investigated the effects of an external magnetic field on the photoreduction of flutamide, revealing that a radical pair is involved in the process. This understanding is essential for developing new therapeutic applications and understanding drug stability under various conditions.
properties
IUPAC Name |
3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO/c17-16(18,19)13-7-4-8-14(11-13)20-15(21)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZMSOBYJVAWHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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